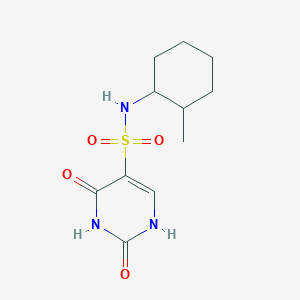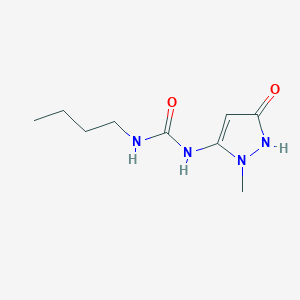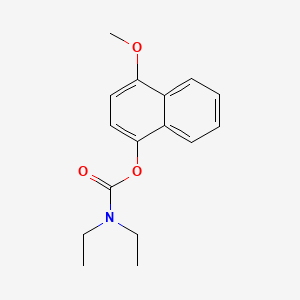
4-Methoxynaphthalen-1-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxynaphthalen-1-yl diethylcarbamate is an organic compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a diethylcarbamate group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalen-1-yl diethylcarbamate typically involves the reaction of 4-methoxynaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylcarbamoyl chloride . The general reaction scheme is as follows:
4-Methoxynaphthalene+Diethylcarbamoyl chloride→4-Methoxynaphthalen-1-yl diethylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxynaphthalen-1-yl diethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Hydroxynaphthalen-1-yl diethylcarbamate.
Reduction: 4-Methoxynaphthalen-1-ylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxynaphthalen-1-yl diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxynaphthalen-1-yl diethylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but different functional group.
4-Methoxynaphthalen-1-ylamine: Similar structure but different functional group.
4-Methoxynaphthalen-1-yl acetate: Similar structure but different functional group.
Uniqueness
4-Methoxynaphthalen-1-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and diethylcarbamate groups make it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(4-methoxynaphthalen-1-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C16H19NO3/c1-4-17(5-2)16(18)20-15-11-10-14(19-3)12-8-6-7-9-13(12)15/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
SRZKUHFDOFZUEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


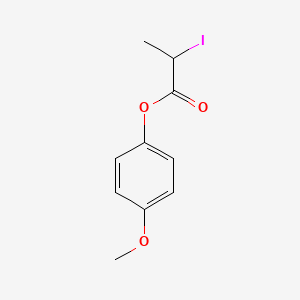
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
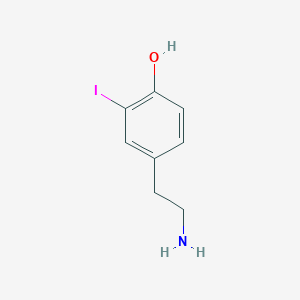
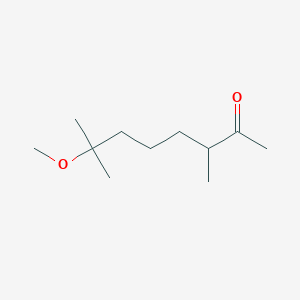
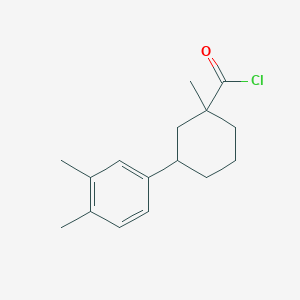
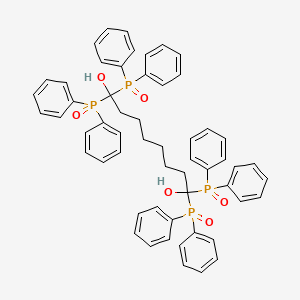
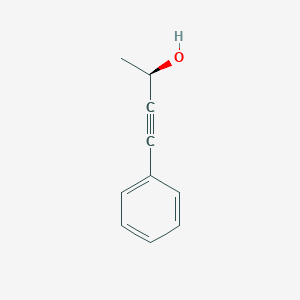
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

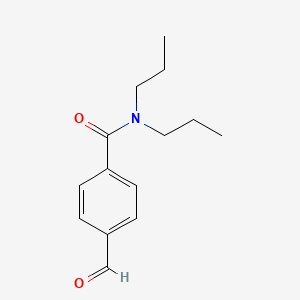
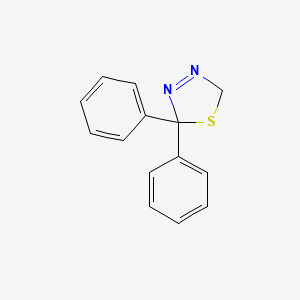
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
